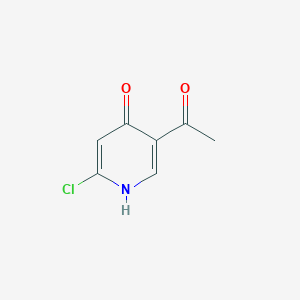

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone

Description

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone is a pyridine derivative featuring a ketone group at position 3, a hydroxyl group at position 4, and a chlorine substituent at position 6 of the pyridine ring. The chlorine atom at position 6 likely contributes to electronic effects, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

5-acetyl-2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4(10)5-3-9-7(8)2-6(5)11/h2-3H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFVSXSAHGYOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=CC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone typically involves multiple steps of organic synthesis. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .

Chemical Reactions Analysis

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Pyridine-based ethanones exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Key Observations:

- Halogen Effects : Chlorine and bromine at position 6 (pyridine) increase electrophilicity, facilitating nucleophilic substitution reactions. Bromine’s larger atomic size may enhance binding in hydrophobic pockets compared to chlorine .

- Hydroxyl vs. Methyl Groups: The hydroxyl group in the target compound improves solubility but may reduce membrane permeability compared to methyl-substituted analogs (e.g., 1-[6-(4-Chlorophenyl)-2-methylpyridin-3-yl]ethanone) .

- Biological Activity : Trifluoromethyl-containing derivatives (e.g., UDO) exhibit enzyme inhibition, suggesting that electron-withdrawing groups enhance target affinity .

Structural Analogues with Extended Aromatic Systems

Compounds with fused or extended aromatic systems demonstrate distinct properties:

- Schiff Bases from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: These derivatives (e.g., compounds I–IV) show antibacterial activity against E. coli and Salmonella Typhi and antioxidant properties via DPPH radical scavenging.

Biological Activity

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone is a pyridine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and a hydroxyl group on the pyridine ring, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Microbial Strain | MIC (mg/mL) | Standard Antibiotic (mg/mL) |

|---|---|---|

| E. coli | 0.5 | 0.5 (Streptomycin) |

| S. aureus | 0.25 | 0.25 (Penicillin) |

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory effects of this compound through inhibition of pro-inflammatory cytokines. The compound was tested in a cell culture model where it reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 100 |

| Compound Treatment | 50 | 30 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes and receptors. For instance, its hydroxyl group may facilitate hydrogen bonding with active sites on proteins, thereby modulating their activity.

Case Study 1: Anticancer Properties

A recent study investigated the anticancer potential of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 40 |

Case Study 2: Enzyme Inhibition

Another study explored the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that it could effectively inhibit AChE activity, suggesting potential therapeutic applications in Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.